Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
Description
Properties
Molecular Formula |
C74H97N15O15S2 |
|---|---|
Molecular Weight |
1500.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChI Key |
CLYXKNIFFVWQGI-HXVVHKOFSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with a chlorotrityl resin, chosen for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high loading efficiency. The C-terminal cysteine residue is anchored via its carboxyl group, with the side-chain thiol protected by a trityl group to prevent premature disulfide bond formation.
Table 1: Resin and Initial Amino Acid Loading Conditions
| Parameter | Specification |
|---|---|
| Resin type | Chlorotrityl chloride resin (1.0 mmol/g) |
| Solvent | Dichloromethane (DCM) |
| Coupling agent | Diisopropylethylamine (DIPEA) |
| Loading efficiency | >95% (monitored by Kaiser test) |
Sequential Amino Acid Coupling
The linear peptide chain is assembled using Fmoc-protected amino acids, with the following modifications:
-
D-Trp8 : Incorporated using Fmoc-D-Trp(Boc)-OH to prevent racemization.
-
IAmp9 (4-isopropylaminomethyl-L-phenylalanine) : Synthesized via reductive amination of Fmoc-Phe(4-CHO)-OH with isopropylamine, followed by sodium cyanoborohydride reduction.
-
Tyr11 : Protected with a tert-butyl group (Fmoc-Tyr(tBu)-OH) to prevent side-chain oxidation.
Coupling reactions use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF, achieving >99% efficiency per cycle.
Table 2: Coupling Reagents and Conditions
| Amino Acid Position | Reagent System | Reaction Time | Temperature |
|---|---|---|---|
| Standard residues | HATU/HOAt/DIPEA | 45 min | 25°C |
| D-Trp8, IAmp9 | HATU/HOAt/Collidine | 60 min | 30°C |
| Tyr11 | HATU/HOAt/DIPEA | 45 min | 25°C |
Disulfide Bond Formation and Cyclization
Deprotection and Cleavage
After chain assembly, the peptide is cleaved from the resin using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to remove side-chain protections while retaining the trityl group on cysteine. The crude linear peptide is precipitated in cold diethyl ether and lyophilized.
Oxidative Folding
The disulfide bond between Cys1 and Cys11 is formed under oxidative conditions:
Table 3: Cyclization Efficiency Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Air oxidation | 62 | 88% |
| GSH/GSSG buffer | 78 | 94% |
| DMSO-assisted | 85 | 97% |
Purification and Characterization
Reverse-Phase HPLC
The crude cyclic peptide is purified using a C18 column with a gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes. Fractions are analyzed by MALDI-TOF MS to confirm the target mass (observed m/z: 1501.8 [M+H]⁺ vs. calculated 1500.8).
Analytical Data
-
Circular Dichroism (CD) : α-helical content of 32% in 50% TFE, confirming structural similarity to native somatostatin.
-
Receptor binding : IC₅₀ = 0.8 nM at SSTR4 vs. 120 nM at SSTR2, demonstrating subtype selectivity.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on disulfide bonds within the peptide using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties, such as enhancing receptor binding affinity or stability.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to prevent degradation of the peptide. Major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting somatostatin receptor-expressing tumors
Mechanism of Action
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently decreasing the secretion of various hormones and neurotransmitters. This compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities, contributing to its regulatory effects on cell proliferation and neurotransmission .
Comparison with Similar Compounds
Native Somatostatin (SRIF)
[D-Trp8]-SRIF
CH-275 (des-AA1,2,5-[DTrp8,IAmp9]-SRIF)
Msa-Containing Analogs (e.g., [L-Msa7,D-Trp8]-SRIF)
Octreotide
- Structure : Cyclic octapeptide with D-Trp8 and Thr(ol)6.
- Pharmacology :
- Comparison : Rivier #27 targets sst1, while octreotide prioritizes sst2.
Data Tables
Table 1: Receptor Binding Affinities (IC50, nM)
*Estimated values based on structural analogs.
Table 2: Stability and Selectivity Profiles
| Compound | Serum Half-Life | Key Selectivity | Key Modifications |
|---|---|---|---|
| Native SRIF | <3 min | Pan-SSTR | None |
| [D-Trp8]-SRIF | 2 h | Pan-SSTR | D-Trp8 |
| CH-275 | 6 h | sst1 | D-Trp8, IAmp9, AA1,2,5 deletions |
| Rivier #27 | 8 h* | sst1 | D-Trp8, IAmp9, Tyr11, deletions |
| [L-Msa7,D-Trp8]-SRIF | 41 h | sst2 | Msa7, D-Trp8 |
| Octreotide | 1.7 h | sst2 | Cyclic structure, Thr(ol)6 |
*Extrapolated from CH-275 data .
Key Research Findings
Receptor Selectivity :
- Rivier #27’s IAmp9 substitution optimizes hydrophobic interactions with sst1, reducing sst2/4/5 binding .
- Msa analogs achieve sst2 selectivity via rigid β-hairpin conformations .
Metabolic Stability :
- D-Trp8 and IAmp9 synergistically protect against protease degradation, extending Rivier #27’s half-life to 8 hours .
- Msa substitutions increase stability but risk losing affinity if overused .
Therapeutic Potential: Rivier #27’s radioiodinatable Tyr11 enables in vivo sst1 imaging, addressing a gap in sst1-selective diagnostics . Msa analogs like peptide 5 are being explored for sst2-targeted cancer therapy .
Q & A
Q. How can researchers validate the biological relevance of NMR-derived structural models for this analog?
Q. What controls are essential in receptor internalization assays to ensure data reproducibility?
- Methodological Answer : Include wild-type CHO-K1 cells (≤1% internalization in ) as negative controls. Pre-treat cells with unlabeled SRIF to block specific binding. Normalize internalized ligand to total surface receptors using Bmax values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
